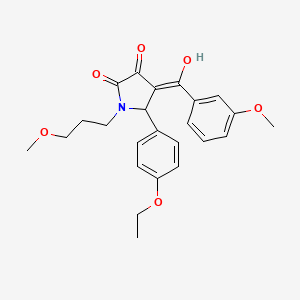![molecular formula C20H25N5O4 B14941252 N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14941252.png)
N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethylphenyl group, a methoxyethylamino group, and a hexahydropyrido[2,3-d]pyrimidin-6-yl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide involves multiple steps, starting with the preparation of the hexahydropyrido[2,3-d]pyrimidin-6-yl core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The ethylphenyl and methoxyethylamino groups are then introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving its unique structural features.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide include other pyrido[2,3-d]pyrimidine derivatives, as well as compounds with similar functional groups such as ethylphenyl and methoxyethylamino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H25N5O4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-2-[2-(2-methoxyethylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C20H25N5O4/c1-3-12-4-6-14(7-5-12)22-16(26)11-13-10-15-17(23-18(13)27)24-20(25-19(15)28)21-8-9-29-2/h4-7,13H,3,8-11H2,1-2H3,(H,22,26)(H3,21,23,24,25,27,28) |
Clé InChI |
SXCLEGBHMNBAAP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CC2CC3=C(NC2=O)N=C(NC3=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-Dimethylphenyl)-3-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethyl]-3-methylurea](/img/structure/B14941180.png)



![N-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B14941204.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-methylbutanamide](/img/structure/B14941208.png)
![6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941209.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14941218.png)
![2-[(4-chlorophenyl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14941227.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941233.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B14941245.png)
![4-Amino-2-(4-methylphenyl)-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile](/img/structure/B14941251.png)
acetate](/img/structure/B14941253.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide](/img/structure/B14941260.png)
